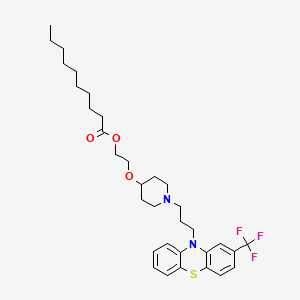
Decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound with a unique structure that combines elements of decanoic acid, phenothiazine, and piperidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester typically involves multiple steps:
Formation of the Phenothiazine Derivative: The starting material, phenothiazine, is first modified to introduce the trifluoromethyl group. This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
Attachment of the Piperidine Ring: The modified phenothiazine is then reacted with a piperidine derivative to form the intermediate compound. This step often involves nucleophilic substitution reactions.
Esterification with Decanoic Acid: The final step involves the esterification of the intermediate compound with decanoic acid. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the ester linkage, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenothiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s phenothiazine moiety is of particular interest due to its potential pharmacological properties. Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, and this compound could be studied for similar activities.
Medicine
The compound may have potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the production of specialty chemicals or as an additive in various formulations. Its unique properties may make it suitable for use in coatings, adhesives, or other materials.
Mecanismo De Acción
The mechanism of action of decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester is likely related to its interaction with specific molecular targets. The phenothiazine moiety suggests it may interact with neurotransmitter receptors or enzymes, potentially modulating their activity. The piperidine ring could also play a role in its biological activity, possibly affecting its binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
- Decanoic acid, propyl ester
- Decanoic acid, ethyl ester
Uniqueness
What sets decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester apart from similar compounds is its combination of a phenothiazine moiety with a piperidine ring and a decanoic acid ester. This unique structure endows it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
40255-77-4 |
|---|---|
Fórmula molecular |
C33H45F3N2O3S |
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethyl decanoate |
InChI |
InChI=1S/C33H45F3N2O3S/c1-2-3-4-5-6-7-8-14-32(39)41-24-23-40-27-17-21-37(22-18-27)19-11-20-38-28-12-9-10-13-30(28)42-31-16-15-26(25-29(31)38)33(34,35)36/h9-10,12-13,15-16,25,27H,2-8,11,14,17-24H2,1H3 |
Clave InChI |
XTOSMQATSVQDGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCOC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


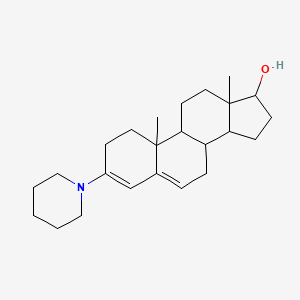

![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)

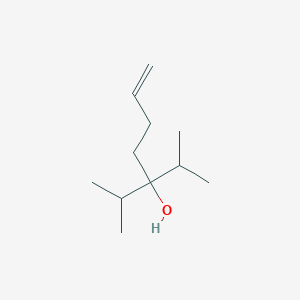
![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
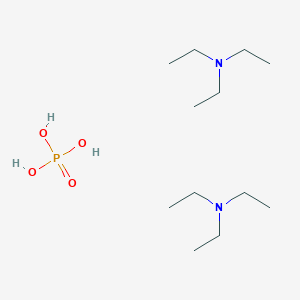
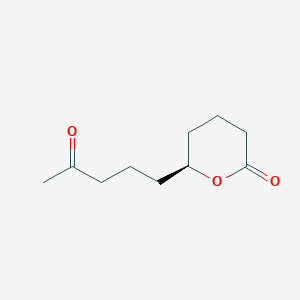
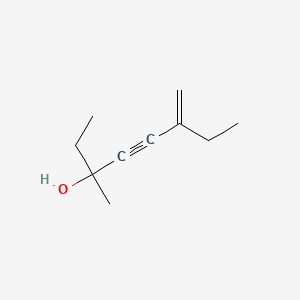
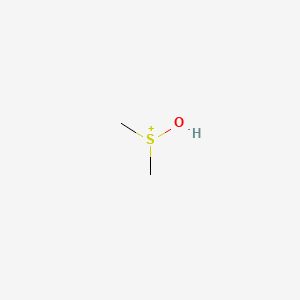
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

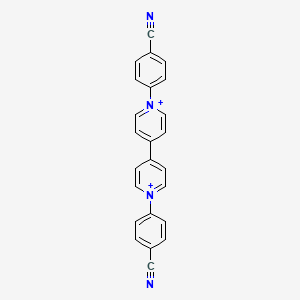
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
